![molecular formula C19H18N8 B6459586 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2549031-79-8](/img/structure/B6459586.png)
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a chemical compound that contains a pyrazole moiety. Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is not available in the retrieved data.Scientific Research Applications
Spin-Crossover Complexes
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline: (referred to as L ) has been studied in the context of spin-crossover complexes. These complexes exhibit a fascinating transition between high-spin and low-spin states, making them valuable for applications in molecular switches, sensors, and memory devices . The [FeL2]X2 salts (where X− = BF4−, ClO4−, or PF6−) have been synthesized and characterized. Crystallographic analysis reveals their structural features, and some of these complexes exhibit abrupt spin transitions near 200 K .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds often display diverse pharmacological effects. In the case of L , it has been successfully synthesized and structurally verified. These compounds show promise as potential antileishmanial and antimalarial agents .
Imidazole Derivatives
While not directly related to L , imidazole-containing compounds share some similarities with pyrazoles. Imidazoles are known for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers have explored the synthesis and therapeutic potential of imidazole derivatives, which could inspire further investigations into similar pyrazole-based compounds .
2,4,6,7-Tetrasubstituted Pyrazolo[4,3-c]pyridines
Although not specifically about L , the synthesis of 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines is relevant. These compounds have been prepared from easily accessible starting materials and exhibit antiproliferative activity. Their potential applications in drug discovery and medicinal chemistry warrant further exploration .
Mechanism of Action
Target of Action
Similar compounds have been found to target the ret (c-ret) protein . The RET protein is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival .
Mode of Action
It can be inferred from similar compounds that it may act as a selective inhibitor of its target protein . By inhibiting the activity of the target protein, the compound can disrupt the signaling pathways that are crucial for the survival and proliferation of certain cells .
Biochemical Pathways
The RET protein is involved in several signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cell growth, survival, and differentiation .
Pharmacokinetics
Similar compounds have been found to be well-tolerated in in vivo experiments , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Based on the potential target of the compound, it can be inferred that it may inhibit the growth and proliferation of certain cells by disrupting the signaling pathways regulated by the ret protein .
properties
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8/c1-2-5-16-15(4-1)20-13-19(24-16)26-10-8-25(9-11-26)17-12-18(22-14-21-17)27-7-3-6-23-27/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXASWISANLPJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.